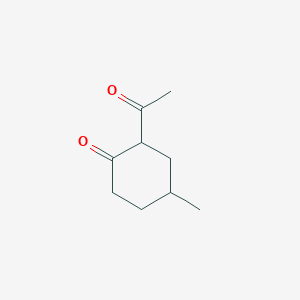

2-acetyl-4-methylcyclohexan-1-one

CAS No.:

Cat. No.: VC14401242

Molecular Formula: C9H14O2

Molecular Weight: 154.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H14O2 |

|---|---|

| Molecular Weight | 154.21 g/mol |

| IUPAC Name | 2-acetyl-4-methylcyclohexan-1-one |

| Standard InChI | InChI=1S/C9H14O2/c1-6-3-4-9(11)8(5-6)7(2)10/h6,8H,3-5H2,1-2H3 |

| Standard InChI Key | MZQYOPQAFRRAJA-UHFFFAOYSA-N |

| Canonical SMILES | CC1CCC(=O)C(C1)C(=O)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-Acetyl-4-methylcyclohexan-1-one features a cyclohexane ring substituted with a ketone group at position 1, an acetyl group at position 2, and a methyl group at position 4. Its IUPAC name, 2-acetyl-4-methylcyclohexan-1-one, reflects this substitution pattern. The canonical SMILES representation, CC1CCC(=O)C(C1)C(=O)C, encodes the cyclohexane backbone with precise functional group placements.

Table 1: Fundamental Molecular Properties

Synthesis and Manufacturing

Acylation of 4-Methylcyclohexanone

The primary synthesis route involves the Friedel-Crafts acylation of 4-methylcyclohexanone with acetyl chloride or acetic anhydride. Lewis acids such as aluminum chloride () catalyze the electrophilic substitution, yielding the acetylated product. Reaction conditions typically include anhydrous solvents (e.g., chloroform or tetrahydrofuran) and temperatures between 0–25°C to minimize side reactions .

Table 2: Optimized Synthesis Conditions

| Parameter | Optimal Value | Catalyst |

|---|---|---|

| Solvent | Tetrahydrofuran (THF) | |

| Temperature | 0–5°C (ice-water bath) | – |

| Reaction Time | 4–6 hours | – |

| Yield | 68–72% | Patent |

One-Pot Methodologies

Physicochemical and Thermodynamic Properties

Thermal Stability and Phase Behavior

The compound exhibits a boiling point of 482.88 K and a melting point of 261.78 K, as calculated via Joback’s group contribution method . Its vaporization enthalpy () is 43.76 kJ/mol, indicating moderate volatility suitable for distillation purification.

Solubility and Partition Coefficients

Experimental solubility data remains sparse, but Crippen’s calculated parameters suggest a log of 2.322, implying moderate lipophilicity. This property facilitates its use in organic solvents like THF or chloroform during synthesis .

Table 3: Thermodynamic and Solubility Data

Industrial and Research Applications

Pharmaceutical Intermediates

As a ketone-bearing scaffold, 2-acetyl-4-methylcyclohexan-1-one is a precursor to bioactive molecules. Structural analogs demonstrate anti-inflammatory and antimicrobial activities, though direct evidence for this compound requires further study.

Agrochemical Development

The acetyl and methyl groups enhance stability in pesticidal formulations. Derivatives may act as insect growth regulators or herbicide synergists, leveraging the cyclohexane ring’s rigidity for target binding.

Challenges and Future Directions

Data Gaps in Biological Activity

No peer-reviewed studies directly link 2-acetyl-4-methylcyclohexan-1-one to specific biological targets. In silico modeling and high-throughput screening are recommended to explore its pharmacophore potential.

Green Synthesis Innovations

Current methods rely on stoichiometric Lewis acids, generating hazardous waste. Catalytic asymmetric acylation or enzymatic approaches could improve sustainability and enantioselectivity for chiral derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume